Phenylpyrrolidinone derivative 5
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Overview
Description
Phenylpyrrolidinone derivative 5 is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a phenyl group attached to a pyrrolidinone ring, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cognitive impairments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylpyrrolidinone derivative 5 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a high yield . The final step involves the treatment of the activated ester with a solution of taurine in potassium hydroxide, producing the target compound as a beige crystalline solid .
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, reducing the reaction time and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Phenylpyrrolidinone derivative 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenylpyrrolidinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicine: Research has indicated its potential as a prodrug for cognitive function improvement in ischemic brain injury.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenylpyrrolidinone derivative 5 involves its interaction with specific molecular targets and pathways. It has been shown to cross the blood-brain barrier and exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . The compound’s ability to enhance cognitive functions is attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.
Comparison with Similar Compounds
Phenylpyrrolidinone derivative 5 can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog with fewer functional groups.
Pyrrolidine-2,5-diones: Compounds with additional oxo groups that exhibit different biological activities.
Prolinol: A derivative with a hydroxyl group that affects its stereochemistry and biological profile.
Uniqueness: this compound stands out due to its combination of a phenyl group and a pyrrolidinone ring, which imparts unique chemical and biological properties. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C22H23N7O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25) |
InChI Key |
WBRYMNNSAHRQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C |
Origin of Product |
United States |
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